molecular formula C16H21NO3 B3996670 [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone

Cat. No.: B3996670
M. Wt: 275.34 g/mol
InChI Key: BYMFCKFHADOJTA-AWEZNQCLSA-N
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Description

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone is a complex organic compound with a unique structure that combines a pyrrolidine ring with a phenyl group substituted with a methylprop-2-enoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of an appropriate amino alcohol.

    Introduction of the Hydroxymethyl Group: This step involves the selective hydroxylation of the pyrrolidine ring.

    Attachment of the Phenyl Group: This can be done through a Friedel-Crafts acylation reaction.

    Substitution with the Methylprop-2-enoxy Group: This step involves the etherification of the phenyl group with 2-methylprop-2-enol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone can be compared with similar compounds such as:

    [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanol: Differing by the presence of an alcohol group instead of a ketone.

    [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]carboxylic acid: Differing by the presence of a carboxyl group instead of a ketone.

    [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]amine: Differing by the presence of an amine group instead of a ketone.

Properties

IUPAC Name

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylprop-2-enoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12(2)11-20-15-7-3-5-13(9-15)16(19)17-8-4-6-14(17)10-18/h3,5,7,9,14,18H,1,4,6,8,10-11H2,2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMFCKFHADOJTA-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)N2CCC[C@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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